molecular formula C4H7NO B13535079 (4R)-4-methylazetidin-2-one

(4R)-4-methylazetidin-2-one

Cat. No.: B13535079
M. Wt: 85.10 g/mol
InChI Key: XMSFNEZQRPOHAR-GSVOUGTGSA-N
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Description

(4R)-4-methylazetidin-2-one is a chiral azetidinone derivative, which is a four-membered lactam

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-methylazetidin-2-one typically involves stereospecific reactions. One common method includes the reaction of (3S,4R)-3-chloro-4-methylsulphinylazetidin-2-one with alcohols . This reaction is highly stereospecific and yields the desired this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale stereospecific synthesis. The process typically includes the use of commercially available reagents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-methylazetidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidinone derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted azetidinone derivatives.

Scientific Research Applications

(4R)-4-methylazetidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4R)-4-methylazetidin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R)-4-methylazetidin-2-one include other azetidinone derivatives such as (3S,4R)-3-chloro-4-methylsulphinylazetidin-2-one and (2R,4R)-4-methylpiperidine-2-ethyl formate .

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique properties. Its (4R) configuration provides distinct reactivity and interaction profiles, making it valuable in specific applications where stereochemistry is crucial.

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

(4R)-4-methylazetidin-2-one

InChI

InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1

InChI Key

XMSFNEZQRPOHAR-GSVOUGTGSA-N

Isomeric SMILES

C[C@@H]1CC(=O)N1

Canonical SMILES

CC1CC(=O)N1

Origin of Product

United States

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